molecular formula C22H21N3O3S2 B2956259 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 941997-86-0

2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2956259
M. Wt: 439.55
InChI Key: PIKVOVYFKLCGFA-UHFFFAOYSA-N
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Description

The compound’s name suggests it’s a complex organic molecule with an indoline, thiazole, and acetamide group. The presence of these functional groups could give the compound interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indoline and thiazole moieties, followed by their functionalization and coupling.



Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the compound’s 3D structure and the spatial arrangement of its atoms.



Chemical Reactions Analysis

The reactivity of the compound can be studied using various chemical reactions. The presence of the indoline, thiazole, and acetamide groups suggests that it might undergo reactions typical for these functional groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. This could include determining its melting point, solubility, stability, and reactivity.


Scientific Research Applications

Antimicrobial Applications

The compound has shown promise in antimicrobial research, with studies indicating its effectiveness against various pathogenic microorganisms. A notable example is the synthesis of derivatives that demonstrated significant antibacterial and antifungal activities, highlighting its potential in combating microbial resistance. One derivative, in particular, showcased high activity against both bacterial and fungal strains, suggesting a broad spectrum of applicability in antimicrobial therapy (Debnath & Ganguly, 2015).

Anticonvulsant Evaluation

Research into indoline derivatives, including structures similar to the compound , has uncovered their potential as anticonvulsants. Specific derivatives were evaluated for their efficacy in seizure models, with some displaying significant anticonvulsant activity. This opens up new avenues for the development of treatments for epilepsy and related seizure disorders. The structure-activity relationship analysis further supports the optimization of these compounds for enhanced therapeutic outcomes (Nath et al., 2021).

Antioxidant Properties

Explorations into the antioxidant capabilities of related thiazole and thiadiazole derivatives provide insights into the compound's potential utility in oxidative stress-related conditions. These investigations reveal that certain derivatives exhibit significant antioxidant activity, suggesting their potential in mitigating oxidative damage and contributing to protective mechanisms against various diseases associated with oxidative stress (Krátký, Vinšová, & Stolaříková, 2017).

Optoelectronic Applications

Beyond biomedical applications, derivatives of the compound have been investigated for their optoelectronic properties. Research into thiazole-based polythiophenes, for example, reveals their potential in electronic and photonic devices, highlighting the versatility of these compounds in both health-related and technological fields (Camurlu & Guven, 2015).

Anti-inflammatory Activity

The synthesis of novel thiazole derivatives, incorporating structures akin to the compound , has shown promising results in anti-inflammatory research. Specific derivatives exhibited significant activity in models of inflammation, pointing to potential applications in the development of new anti-inflammatory agents. This highlights the compound's potential role in addressing inflammatory conditions and related diseases (Sunder & Maleraju, 2013).

Safety And Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols.


Future Directions

Future research could involve further studying the compound’s properties, optimizing its synthesis, investigating its biological activity, and exploring its potential applications.


properties

IUPAC Name

2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-28-18-7-4-6-16(11-18)23-20(26)14-30-22-24-17(13-29-22)12-21(27)25-10-9-15-5-2-3-8-19(15)25/h2-8,11,13H,9-10,12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKVOVYFKLCGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide

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